4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
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Overview
Description
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, nitro, and trichlorophenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves multiple steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene with 2,4,5-trichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 4-Amino-3-chloro-N-(2,4,5-trichlorophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 2,4,5-trichloroaniline.
Scientific Research Applications
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide: Similar structure but with a methyl group instead of a chloro group.
3-Nitro-N-(2,4,5-trichlorophenyl)benzamide: Lacks the chloro group at the 4-position.
4-Chloro-3-nitro-5-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of the amide group.
Uniqueness
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of multiple chloro groups enhances its reactivity and potential for substitution reactions, while the nitro group contributes to its biological activity.
Properties
CAS No. |
83487-98-3 |
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Molecular Formula |
C13H6Cl4N2O3 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl4N2O3/c14-7-2-1-6(3-12(7)19(21)22)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5H,(H,18,20) |
InChI Key |
CMOOHRSXPUWGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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